n'-Cycloheptylidene-4-methylbenzenesulfonohydrazide
Overview
Description
n’-Cycloheptylidene-4-methylbenzenesulfonohydrazide is a chemical compound with the molecular formula C14H20N2O2S and a molecular weight of 280.392 g/mol . This compound is part of a class of hydrazones, which are known for their diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of n’-Cycloheptylidene-4-methylbenzenesulfonohydrazide typically involves the condensation of 4-methylbenzenesulfonohydrazide with cycloheptanone. The reaction is carried out in the presence of an acid catalyst, such as polystyrene sulfonic acid, in an aqueous medium under microwave irradiation . This method is efficient and provides good yields of the desired product. Industrial production methods may vary, but they generally follow similar principles of condensation reactions under controlled conditions.
Chemical Reactions Analysis
n’-Cycloheptylidene-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
n’-Cycloheptylidene-4-methylbenzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of n’-Cycloheptylidene-4-methylbenzenesulfonohydrazide involves its interaction with biological targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antitubercular activities, where it disrupts essential biological processes in microorganisms .
Comparison with Similar Compounds
n’-Cycloheptylidene-4-methylbenzenesulfonohydrazide can be compared with other similar compounds, such as:
n’-Cyclopentylidene-4-methylbenzenesulfonohydrazide: This compound has a similar structure but with a cyclopentyl group instead of a cycloheptyl group.
n’-Cyclohexylidene-4-methylbenzenesulfonohydrazide: This compound features a cyclohexyl group and exhibits similar chemical properties.
n’-Cycloheptylidene-4-methoxybenzenesulfonohydrazide: This variant has a methoxy group on the benzene ring, which can influence its reactivity and biological activity.
The uniqueness of n’-Cycloheptylidene-4-methylbenzenesulfonohydrazide lies in its specific cycloheptyl group, which can affect its steric and electronic properties, leading to distinct reactivity and biological effects.
Properties
IUPAC Name |
N-(cycloheptylideneamino)-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-12-8-10-14(11-9-12)19(17,18)16-15-13-6-4-2-3-5-7-13/h8-11,16H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDSHQNICOCDHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298922 | |
Record name | n'-cycloheptylidene-4-methylbenzenesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20298922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.39 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56382-69-5 | |
Record name | NSC126972 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n'-cycloheptylidene-4-methylbenzenesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20298922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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